Doxylamine N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

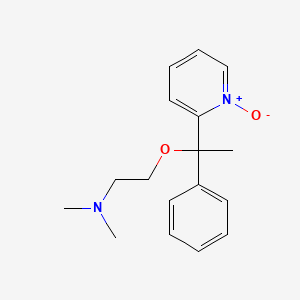

Doxylamine N-Oxide is a derivative of doxylamine, a first-generation antihistamine commonly used to treat symptoms of allergies, colds, and insomnia. This compound is an oxidized form of doxylamine, where the nitrogen atom in the dimethylamino group is oxidized to form an N-oxide. This compound is of interest due to its potential pharmacological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Doxylamine N-Oxide typically involves the oxidation of doxylamine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

Reduction: It can be reduced back to doxylamine using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the N-oxide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Higher oxidized derivatives.

Reduction: Doxylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Doxylamine N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, doxylamine.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various synthetic processes.

Wirkmechanismus

The mechanism of action of Doxylamine N-Oxide is related to its parent compound, doxylamine. Doxylamine acts as an antagonist of histamine H1 receptors, leading to its antihistamine effects. The N-oxide derivative may exhibit similar or modified activity, potentially affecting histamine receptors or other molecular targets. The exact pathways and molecular targets involved in the action of this compound are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Doxylamine: The parent compound, widely used as an antihistamine.

Pyrilamine N-Oxide: Another N-oxide derivative of an antihistamine.

Chlorpheniramine N-Oxide: Similar structure with an N-oxide group.

Uniqueness: Doxylamine N-Oxide is unique due to its specific structure and the presence of the N-oxide group, which can influence its chemical and pharmacological properties. Compared to its parent compound, doxylamine, the N-oxide derivative may have different solubility, stability, and reactivity, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

Doxylamine N-Oxide is a metabolite of doxylamine, a first-generation antihistamine. This compound has garnered attention for its distinct biological activities, which differ from its parent compound. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C17H22N2O and a molecular weight of approximately 286.37 g/mol. The presence of the N-oxide functional group significantly alters its biological activity compared to doxylamine, primarily affecting its interaction with various receptors and enzymes.

Histamine Receptor Interaction

Doxylamine acts as an antagonist of the histamine H1 receptor, leading to sedative and antihistaminic effects. This compound exhibits reduced potency at H1 receptors compared to doxylamine, which may influence its pharmacokinetic properties and overall efficacy in clinical settings.

Antibacterial Activity

Recent studies indicate that this compound may possess antibacterial properties. It is believed to inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. By disrupting this pathway, this compound could potentially hinder bacterial growth and reproduction.

Anticholinergic Properties

Both doxylamine and its N-oxide derivative exhibit anticholinergic effects. However, the extent and nature of these effects may vary, with this compound potentially influencing muscarinic acetylcholine receptors.

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, this compound is metabolized through several pathways, resulting in various metabolites detectable in urine. In animal studies, it was found that approximately 70% of the administered dose is eliminated within 24 hours .

Case Studies

A recent study evaluated the incorporation of doxylamine and this compound in human hair. The results indicated a correlation between dosage and hair concentration, highlighting the importance of understanding drug metabolism in forensic contexts .

Comparative Biological Activity

| Activity | Doxylamine | This compound |

|---|---|---|

| H1 Receptor Antagonism | Strong | Weaker |

| Antibacterial Effect | Not significant | Potentially significant |

| Anticholinergic Activity | Present | Present |

| Sedative Effect | Prominent | Less pronounced |

Toxicological Considerations

Toxicological assessments have revealed that high doses of doxylamine can lead to serious adverse effects such as impaired consciousness and seizures. While specific data on this compound's toxicity is limited, its metabolic pathways suggest that it may share some toxicological profiles with doxylamine .

Analyse Chemischer Reaktionen

Oxidation Reactions

-

Hydrogen Peroxide Method : Doxylamine can be treated with hydrogen peroxide in the presence of a base to yield doxylamine N-Oxide. The reaction proceeds through the formation of an N-hydroxy intermediate, which subsequently deprotonates to form the N-oxide.

-

Peroxyacid Method : Another common method involves using m-chloroperbenzoic acid (m-CPBA) to oxidize doxylamine directly. This method is favored for its efficiency and selectivity.

Mechanism of Formation

The mechanism for the formation of N-oxides generally follows these steps:

-

The nitrogen atom in the amine attacks the peroxy compound (e.g., hydrogen peroxide).

-

This leads to the formation of an N-hydroxy intermediate.

-

Deprotonation occurs, resulting in the stable N-oxide form.

The general reaction can be summarized as follows:

Doxylamine+H2O2→Doxylamine N Oxide+H2O

Chemical Reactions Involving this compound

This compound can undergo several chemical reactions due to its unique functional group.

Cope Elimination

One notable reaction involving this compound is the Cope elimination, where heating induces an intramolecular elimination reaction leading to alkene formation:

-

The nitrogen in the N-oxide acts as a base.

-

Upon heating (typically above 160 °C), an elimination process occurs, resulting in an alkene and a hydroxylamine derivative.

Hydrolysis Reactions

This compound can also hydrolyze under acidic or basic conditions, leading to the regeneration of doxylamine or other derivatives depending on the reaction conditions used.

Pharmacokinetics

Research indicates that doxylamine undergoes metabolic transformations that include pathways leading to the formation of its N-oxide derivative:

-

Doxylamine is metabolized through multiple pathways, including N-demethylation and oxidation to form this compound.

-

The presence of this metabolite may influence the pharmacokinetic profile and efficacy of doxylamine as a therapeutic agent .

Medicinal Chemistry

This compound's role in medicinal chemistry is significant due to its potential effects on enhancing or altering biological activity compared to its parent compound.

Eigenschaften

CAS-Nummer |

97143-65-2 |

|---|---|

Molekularformel |

C17H22N2O2 |

Molekulargewicht |

286.37 g/mol |

IUPAC-Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |

InChI |

InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |

InChI-Schlüssel |

SSGKPGKMFJONCR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

Kanonische SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |

Synonyme |

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |

Herkunft des Produkts |

United States |

Q1: What are the major metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys [] identified four primary metabolic pathways for doxylamine:

Q2: How does the metabolism of doxylamine differ between rats and primates?

A2: While both species exhibit N-oxidation, N-demethylation, and side-chain cleavage, a key difference lies in the presence of ring-hydroxylated metabolites in rats [], which were not identified in rhesus monkeys []. This highlights potential species-specific variations in doxylamine metabolism.

Q3: What analytical techniques are most commonly used to identify and characterize doxylamine and its metabolites?

A3: A combination of techniques is employed, with a strong emphasis on mass spectrometry (MS) approaches. Key methods include:

- Chemical ionization mass spectrometry: Utilized with methane or ammonia as reagent gases for the identification of doxylamine and its metabolites [].

- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): Provide structural information and fragmentation patterns for doxylamine, doxylamine N-oxide, and other metabolites [].

- High-performance liquid chromatography (HPLC): Used in conjunction with MS for the separation and identification of doxylamine and its metabolites in biological samples [, ].

- Chemical derivatization techniques: Employed to modify doxylamine and its metabolites to facilitate their detection and identification by MS [, ].

Q4: Does doxylamine get incorporated into human hair, and if so, can cosmetic treatments affect its detection?

A4: Research has shown that both doxylamine and its metabolite, this compound, are incorporated into human hair []. Interestingly, the application of a permanent oxidative hair dye was found to increase the concentration of this compound detected in hair, while decreasing the concentration of doxylamine itself []. This finding highlights the potential impact of cosmetic treatments on drug analysis in hair samples.

Q5: What is the role of in vitro models in studying doxylamine metabolism?

A5: In vitro models, such as isolated rat hepatocytes [], provide valuable tools for investigating the metabolic pathways of doxylamine. Incubation of doxylamine with rat hepatocytes generated several metabolites observed in vivo, confirming the role of hepatic metabolism in the drug's elimination []. Furthermore, studies using human and rat intestinal microflora demonstrated that anaerobic bacteria were unable to degrade doxylamine [], suggesting a limited role for gut bacteria in its metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.